N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline
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Overview
Description
N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline: is a complex organic compound with the molecular formula C29H27NSi and a molecular weight of 417.617 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline typically involves a multi-step process. One common method is the Sonogashira coupling reaction , which involves the reaction of 4-bromobenzaldehyde with ethynyltrimethylsilane in the presence of a palladium catalyst and a base such as triethylamine . This reaction forms the intermediate 4-((trimethylsilyl)ethynyl)benzaldehyde, which can then undergo further coupling reactions with other ethynyl-substituted phenyl groups to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethynyl groups to ethylene groups.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Tetrabutylammonium fluoride (TBAF), other nucleophiles.
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Ethylene-substituted derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline involves its interaction with various molecular targets and pathways. The presence of multiple ethynyl groups and the trimethylsilyl group can influence the compound’s electronic properties, making it a potential candidate for use in electronic and optoelectronic devices. The compound’s ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline
- N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline
- N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)benzeneamine
Uniqueness: N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline is unique due to its multiple ethynyl groups and the presence of a trimethylsilyl group, which confer distinct electronic and steric properties. These features make it particularly useful in the synthesis of complex organic molecules and advanced materials .
Properties
IUPAC Name |
N,N-dimethyl-4-[2-[4-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]phenyl]ethynyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NSi/c1-30(2)29-20-18-27(19-21-29)13-12-25-8-6-24(7-9-25)10-11-26-14-16-28(17-15-26)22-23-31(3,4)5/h6-9,14-21H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZOYZWFCKPYES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#C[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474298 |
Source
|
Record name | N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858363-73-2 |
Source
|
Record name | N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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